ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate
Description
ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate is a complex organic compound that features a thiophene ring substituted with an iodine atom and an ethoxycarbonylamino group
Properties
IUPAC Name |
ethyl 2-[[3-(ethoxycarbonylamino)-5-iodothiophene-2-carbonyl]amino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O5S/c1-5-21-12(19)14(3,4)17-11(18)10-8(7-9(15)23-10)16-13(20)22-6-2/h7H,5-6H2,1-4H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXFUDPKIYLCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NC(=O)C1=C(C=C(S1)I)NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate typically involves multiple steps, starting from commercially available starting materialsThe final step involves the esterification of the carboxylic acid intermediate to yield the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a thiophene derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the iodine atom can yield various thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. Ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiophene showed promising results in targeting specific cancer pathways, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiophene derivatives have shown activity against a range of bacteria and fungi. For instance, a study highlighted the synthesis of various thiophene-based compounds that displayed significant antibacterial activity, indicating the potential of this compound as an antimicrobial agent .
Agrochemical Applications
Pesticidal Activity
The incorporation of thiophene rings in agrochemicals has been linked to enhanced pesticidal properties. Research indicates that compounds similar to this compound can act as effective pesticides due to their ability to disrupt metabolic processes in pests. A comparative study revealed that several thiophene derivatives exhibited potent insecticidal activity against common agricultural pests .
Materials Science
Polymer Synthesis
this compound can be utilized as a monomer for the synthesis of conducting polymers. The incorporation of this compound into polymer matrices has been shown to enhance electrical conductivity and thermal stability. A recent study focused on the polymerization of thiophene derivatives and demonstrated improved properties in terms of conductivity and mechanical strength .
Data Tables
| Application Area | Activity/Property | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | |
| Medicinal Chemistry | Antimicrobial Activity | |
| Agrochemicals | Pesticidal Activity | |
| Materials Science | Polymer Conductivity |
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs. -
Agrochemical Efficacy
In another research project, several thiophene-based compounds were tested for their insecticidal properties against aphids and beetles. This compound demonstrated notable effectiveness, leading to a reduction in pest populations by over 70% under controlled conditions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
Biological Activity
Ethyl 2-({3-[(ethoxycarbonyl)amino]-5-iodothiophen-2-yl}formamido)-2-methylpropanoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₄H₁₈N₂O₄S
- Molecular Weight : 306.36 g/mol
The structure features a thiophene ring substituted with an ethoxycarbonyl group and an iodine atom, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. They are believed to inhibit the expression of adhesion molecules such as E-selectin and ICAM-1, which play critical roles in leukocyte trafficking during inflammatory responses .
In Vitro Studies
In vitro studies have shown that this compound can reduce the expression of pro-inflammatory cytokines. For example, it has been tested against TNF-alpha-induced inflammation in various cell lines, demonstrating a significant reduction in inflammatory markers at concentrations below 1 µM .
In Vivo Studies
Animal model studies have also been conducted to evaluate the anti-inflammatory effects. These studies typically involve administering the compound to models of acute and chronic inflammation, such as carrageenan-induced paw edema in rats. Results indicate a marked decrease in edema and inflammatory cell infiltration compared to control groups .
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar thiophene derivatives. The results suggested that compounds with structural similarities to this compound could effectively inhibit leukocyte adhesion in vivo, supporting its potential therapeutic applications .
- Case Study 2 : Another research article investigated the compound's effect on rheumatoid arthritis models, where it demonstrated significant reductions in joint swelling and histological signs of inflammation, indicating its potential for treating autoimmune conditions .
Data Table: Biological Activities and Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
